molecular formula C15H20FNO3 B2908105 Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate CAS No. 1493550-86-9

Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B2908105
CAS No.: 1493550-86-9
M. Wt: 281.327
InChI Key: RBDNSCRYRCAQJO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate: is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a fluorine atom, and a hydroxyazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common approach is the cyclization of a suitable precursor containing the desired functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of various industrial products.

Mechanism of Action

The mechanism by which tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the hydroxy group may influence its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-(4-fluoro-3-methylphenyl)-3-formyl-1-azetidine-1-carboxylate

  • Tert-butyl 3-(2-fluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate

Uniqueness: Tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate stands out due to its specific arrangement of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-(2-fluoro-5-methylphenyl)-3-hydroxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3/c1-10-5-6-12(16)11(7-10)15(19)8-17(9-15)13(18)20-14(2,3)4/h5-7,19H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDNSCRYRCAQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2(CN(C2)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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